Lipophilicity Advantage: 3-Chloro Substitution Raises LogP by 0.65–0.83 Units Over Des-Chloro and 2-Fluoro Analogs
The target compound bearing a 3-chlorophenyl substituent exhibits a calculated LogP of 3.51 [1], compared with LogP 2.86 for the des-chloro analog (CAS 54606-39-2) and LogP 2.68 for the 2-fluorophenyl analog (CAS 618091-88-6) . This represents a ΔLogP of +0.65 versus the unsubstituted phenyl derivative and +0.83 versus the 2-fluoro derivative. The increased lipophilicity is consistent with the higher molecular weight (287.70 vs. 253.26 g/mol) and the presence of the chlorine atom, which contributes additional hydrophobic surface area.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.51 |
| Comparator Or Baseline | Des-chloro analog (CAS 54606-39-2): LogP 2.86; 2-Fluoro analog (CAS 618091-88-6): LogP 2.68 |
| Quantified Difference | ΔLogP = +0.65 (vs. des-chloro); ΔLogP = +0.83 (vs. 2-fluoro) |
| Conditions | LogP values calculated by Molbase / Chemsrc using standard prediction algorithms; consistency of method allows cross-structure comparison |
Why This Matters
Higher LogP indicates greater membrane permeability potential, which is critical for intracellular target engagement; procurement of the correct chloro-substituted analog ensures the desired physicochemical profile for cell-based assays.
- [1] Molbase. (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone – CAS 618091-66-0. LogP 3.51, PSA 74.05 Ų. View Source
